N-(3,3-difluorocyclohexyl)spiro[2.2]pentane-2-carboxamide
Description
N-(3,3-difluorocyclohexyl)spiro[2.2]pentane-2-carboxamide: is a spirocyclic compound characterized by its unique structure, which includes a spiro[22]pentane core and a difluorocyclohexyl group Spirocyclic compounds are known for their rigid and twisted structures, which often result in unique chemical and biological properties
Properties
IUPAC Name |
N-(3,3-difluorocyclohexyl)spiro[2.2]pentane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c13-12(14)3-1-2-8(6-12)15-10(16)9-7-11(9)4-5-11/h8-9H,1-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUNXBTWEUZHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)NC(=O)C2CC23CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-difluorocyclohexyl)spiro[22]pentane-2-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor to form the spiro[2The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product in good yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N-(3,3-difluorocyclohexyl)spiro[2.2]pentane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(3,3-difluorocyclohexyl)spiro[2.2]pentane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of advanced materials with unique properties, such as high strength and stability .
Mechanism of Action
The mechanism by which N-(3,3-difluorocyclohexyl)spiro[2.2]pentane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a spirocyclic core and exhibit various biological activities, including diuretic and antiandrogenic effects.
Spirobarbiturates: Known for their sedative and hypnotic activities, these compounds also feature a spirocyclic structure.
Spiropiperidines: These compounds have potential as antibronchoconstrictor agents and share structural similarities with N-(3,3-difluorocyclohexyl)spiro[2.2]pentane-2-carboxamide.
Uniqueness: this compound is unique due to its specific combination of a spiro[2.2]pentane core and a difluorocyclohexyl group. This combination imparts distinct chemical and biological properties that differentiate it from other spirocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
